molecular formula C14H19NO5 B2675110 3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}PROPANOIC ACID CAS No. 41828-91-5

3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}PROPANOIC ACID

Cat. No.: B2675110
CAS No.: 41828-91-5
M. Wt: 281.308
InChI Key: RSXXQNMEYILVEU-UHFFFAOYSA-N
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Description

3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}propanoic acid is a synthetic organic compound characterized by a 3,4-dimethoxyphenyl group linked via an ethyl chain to a carbamoyl moiety, which is further attached to a propanoic acid backbone. This structure confers unique physicochemical properties, including moderate polarity due to the methoxy groups and carboxylic acid functionality.

Properties

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-19-11-4-3-10(9-12(11)20-2)7-8-15-13(16)5-6-14(17)18/h3-4,9H,5-8H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXXQNMEYILVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}PROPANOIC ACID typically involves the reaction of 3,4-dimethoxyphenylacetic acid with ethylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The propanoic acid moiety undergoes typical acid-catalyzed reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions (H₂SO₄, HCl) to form esters. For example:
    Compound+CH3OHH+Methyl ester+H2O\text{Compound} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{H}_2\text{O}
    Similar reactivity is observed in 3-(3,4-dimethoxyphenyl)propanoic acid, which forms esters for enhanced bioavailability .

  • Amidation : Reacts with amines (e.g., ammonia, primary amines) via activation with coupling agents like DCC (dicyclohexylcarbodiimide) to yield amides. This is critical for prodrug synthesis .

Carbamoyl Group Reactivity

The carbamoyl linker (–NH–C(=O)–) exhibits hydrolysis and substitution tendencies:

  • Acidic/Basic Hydrolysis : Under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the carbamoyl bond cleaves to produce:

    • 3,4-Dimethoxyphenethylamine

    • Propanoic acid derivatives (e.g., succinic anhydride intermediates) .

  • Reductive Alkylation : The amine group (post-hydrolysis) can undergo reductive alkylation with aldehydes/ketones (e.g., formaldehyde) and reductants like NaBH₃CN, forming secondary amines. This is analogous to pyrido[2,3-d]pyrimidine syntheses .

Aromatic Methoxy Group Reactivity

The 3,4-dimethoxyphenyl group is relatively stable but participates in:

  • Demethylation : Under harsh conditions (HBr/AcOH, BBr₃), methoxy groups convert to hydroxyl groups, altering electronic properties. For example, 3-(3,4-dimethoxyphenyl)propanoic acid demethylates to catechol derivatives under BBr₃ .

  • Electrophilic Substitution : Methoxy groups direct electrophiles (e.g., nitration, sulfonation) to the ortho/para positions, though steric hindrance from the ethylcarbamoyl chain may limit reactivity .

Functionalization of the Ethyl Linker

The ethyl chain between the phenyl and carbamoyl groups can undergo:

  • Oxidation : Catalyzed by KMnO₄ or CrO₃, converting the ethyl group to a carboxylic acid, though this disrupts the carbamoyl linkage .

  • Halogenation : Radical bromination (NBS, light) introduces bromine atoms, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Products Analog Support
EsterificationH₂SO₄, ROHPropanoate esters
Carbamoyl hydrolysis6M HCl, reflux3,4-Dimethoxyphenethylamine + acid
DemethylationBBr₃, DCMDihydroxy-phenyl derivatives
Reductive alkylationRCHO, NaBH₃CNSecondary amines

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and NH₃.

  • Photodegradation : UV exposure cleaves the carbamoyl group, forming phenolic byproducts .

Scientific Research Applications

Chemical Properties and Structure

The compound can be described by its molecular formula C15H19NO3C_{15}H_{19}NO_3 and has a molecular weight of approximately 273.32 g/mol. Its structure features a propanoic acid moiety attached to a carbamoyl group, which is further linked to a 3,4-dimethoxyphenyl ethyl group. This unique structure contributes to its biological activity.

Medicinal Chemistry Applications

  • Anticancer Activity
    Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that derivatives of propanoic acid can inhibit tumor growth in various cancer cell lines. The dimethoxyphenyl group may enhance the lipophilicity and biological activity of the compound, making it a candidate for further investigation in cancer therapeutics.
  • Anti-inflammatory Properties
    The compound's ability to modulate inflammatory pathways has been documented. Analogous compounds have demonstrated effectiveness in reducing inflammation through inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Pharmacological Insights

  • Mechanism of Action
    Preliminary studies suggest that the compound may act through multiple pathways, including modulation of enzyme activity and receptor interaction. For example, it may inhibit cyclooxygenase enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs), thereby reducing pain and inflammation.
  • Bioavailability Studies
    Investigations into the pharmacokinetics of related compounds show that modifications to the propanoic acid structure can improve solubility and absorption rates. Such studies are crucial for optimizing the therapeutic efficacy of 3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}PROPANOIC ACID.

Table 1: Summary of Case Studies on Related Compounds

Study ReferenceCompound TestedDisease ModelKey Findings
3-(4-Methoxyphenyl)propanoic acidBreast CancerSignificant reduction in tumor size observed in vivo.
2-(3,4-Dimethoxyphenyl)ethyl propanoateInflammatory Bowel DiseaseDecreased levels of inflammatory markers in treated groups.
Benzothiazole derivativesVarious CancersInduced apoptosis in cancer cells via mitochondrial pathways.

Biochemical Applications

  • Enzyme Inhibition Studies
    The compound's ability to inhibit specific enzymes is under investigation, particularly those involved in metabolic pathways relevant to cancer and inflammation. This could lead to the development of new therapeutic agents targeting these enzymes.
  • Metabolomics
    Recent advances in metabolomics indicate that understanding the metabolic fate of such compounds can provide insights into their efficacy and safety profiles. Studies on metabolites derived from similar structures highlight the importance of metabolic stability for therapeutic success.

Mechanism of Action

The mechanism of action of 3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and oxidative stress .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Source
3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}propanoic acid (Target Compound) Inferred: C₁₆H₂₁NO₆ ~340 (estimated) 3,4-Dimethoxyphenyl, carbamoyl, propanoic acid
3-({4-[(2-Methoxyethyl)carbamoyl]phenyl}carbamoyl)propanoic acid C₁₄H₁₈N₂O₅ 294.307 2-Methoxyethyl, phenylcarbamoyl, propanoic acid
3-({4-[Ethyl(phenyl)carbamoyl]phenyl}carbamoyl)propanoic acid C₁₉H₂₀N₂O₄ 340.379 Ethyl(phenyl)carbamoyl, phenylcarbamoyl, propanoic acid
2-[2-(4-Chlorophenyl)acetylamino]-3-(3,4-dimethoxyphenyl)propionic acid methyl ester C₂₀H₂₂ClNO₅ 403.85 4-Chlorophenyl, methyl ester, dimethoxyphenyl
Caffeic Acid C₉H₈O₄ 180.16 3,4-Dihydroxyphenyl, propenoic acid

Key Observations:

  • Substituent Effects : The target compound’s 3,4-dimethoxyphenyl group contrasts with the 3,4-dihydroxyphenyl group in caffeic acid (). Methoxy groups reduce hydrogen-bonding capacity but increase lipophilicity, which may enhance blood-brain barrier penetration compared to caffeic acid .
  • Ester vs. Acid Derivatives : The methyl ester derivative () exhibits higher volatility and lower solubility in aqueous media compared to the carboxylic acid form, impacting its suitability for pharmaceutical formulations .

Crystallographic and Stability Comparisons

Table 2: Crystallographic Data and Stability Features

Compound Name Crystal System Hydrogen Bonding Biological Relevance Source
Target Compound (Azanium chloride dihydrate analog) Monoclinic (P21/c) Intermolecular N–H⋯O bonds Intermediate in isoquinoline alkaloid synthesis
2-[2-(4-Chlorophenyl)acetylamino]-3-(3,4-dimethoxyphenyl)propionic acid methyl ester Orthorhombic (P212121) N–H⋯O chains along [100] direction Cardiovascular and CNS drug intermediate
  • Stability: Both the target compound’s azanium derivative () and the methyl ester analog () exhibit hydrogen-bonding networks that stabilize their crystal lattices.

Biological Activity

3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}propanoic acid is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H25N2O5C_{19}H_{25}N_{2}O_{5}, and it features a carbamoyl group attached to a propanoic acid backbone, with a dimethoxyphenyl ethyl substituent. This structure suggests potential lipophilicity and interaction with biological membranes, which may enhance its pharmacological properties.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with carbamoyl groups have shown effectiveness against various pathogens. For instance, derivatives of pyrazine-2-carboxylic acids have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis .
  • Inhibition of Enzymatic Activity : Some derivatives have been identified as inhibitors of enzymes like dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides . This inhibition can lead to antiproliferative effects in cancer cells.
  • Cannabinoid Receptor Agonism : Certain derivatives have been reported to exhibit agonistic activity at cannabinoid receptors, suggesting potential applications in pain management and neuroprotection .

Antimicrobial Activity

The compound's structural analogs have been tested for their ability to inhibit bacterial growth. For example, a related compound showed an MIC (minimum inhibitory concentration) of 1.56 μg/mL against Mycobacterium tuberculosis . This suggests that this compound may possess similar or enhanced antimicrobial properties.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of similar compounds on cancer cell lines indicated that certain derivatives could induce apoptosis in leukemia cells through the modulation of retinoic acid pathways . The potential for this compound to influence cell differentiation and survival warrants further investigation.

Case Studies

  • Antitumor Activity : A study on related compounds demonstrated significant antitumor activity in mouse models of breast cancer. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation .
  • Inflammation Models : In models of inflammation, compounds similar to this compound have shown promise in reducing markers of inflammation, suggesting potential applications in treating inflammatory diseases .

Data Summary

Biological ActivityReference
Antimycobacterial
Inhibition of DHFR
Cannabinoid receptor agonism
Antitumor effects
Anti-inflammatory effects

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propanoic acid?

Answer:
A two-step approach is commonly employed:

Amide Bond Formation : React 3,4-dimethoxyphenylethylamine with a propanoic acid derivative (e.g., succinic anhydride or activated ester) under coupling conditions. Carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or THF are typical .

Carboxylation : Introduce the carboxylic acid group via hydrolysis of a protected ester intermediate (e.g., methyl or tert-butyl ester) under acidic or basic conditions.
Validation : Monitor reaction progress using TLC or LC-MS, and confirm purity via HPLC (>98%) and NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound’s conformation?

Answer:
Single-crystal X-ray diffraction is critical for determining:

  • Spatial arrangement : The orientation of the 3,4-dimethoxyphenyl group relative to the carbamoyl-propanoic acid backbone.
  • Intermolecular interactions : Hydrogen bonding between the carbamoyl NH and carboxylate groups, as observed in structurally similar compounds (e.g., C–O···H–N distances ~2.8–3.0 Å) .
    Methodological Note : Crystallize the compound in a polar solvent (e.g., methanol/water). Refinement software (e.g., SHELXL) can model thermal displacement parameters and confirm bond angles (e.g., C–C–C ~109.5°) .

Basic: Which analytical techniques are essential for validating purity and structural integrity?

Answer:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., integration ratios for methoxy groups at δ 3.8–3.9 ppm) and carbamoyl NH proton (δ ~6.5 ppm) .
  • Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) to verify molecular ion [M+H]⁺ (calculated for C₁₅H₂₁NO₆: 311.137 g/mol) .
  • HPLC : Use a C18 column with UV detection (λ = 280 nm) to assess purity (>95%) and identify byproducts .

Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?

Answer:

  • Modify Substituents : Compare analogues with varying methoxy positions (e.g., 3,4- vs. 3,5-dimethoxy) to assess impact on receptor binding. For example, 3,4-dimethoxy derivatives often show enhanced interaction with phenolic targets (e.g., enzymes like tyrosine hydroxylase) .
  • Functional Group Replacement : Replace the carbamoyl group with urea or thiourea to evaluate hydrogen-bonding efficiency.
    Experimental Design : Use in vitro assays (e.g., enzyme inhibition IC₅₀) and molecular docking to correlate substituent effects with activity .

Data Contradiction: How to address discrepancies in reported biological activities of structurally related compounds?

Answer:
Discrepancies may arise from:

  • Solubility Differences : Methoxy groups enhance lipophilicity, altering cell permeability. Use logP calculations (e.g., ClogP ~2.5) and adjust assay media with DMSO/Cremophor .
  • Metabolic Instability : Demethylation of methoxy groups in vivo can generate active metabolites (e.g., dihydroxy derivatives). Validate using LC-MS/MS in plasma stability studies .
    Resolution : Cross-reference in vitro and in vivo data, and standardize assay conditions (e.g., pH, serum content) .

Advanced: What strategies are effective in designing pharmacological studies for this compound?

Answer:

  • Target Selection : Prioritize targets with known affinity for dimethoxyphenyl motifs (e.g., adrenergic receptors, antioxidant response element activators) .
  • Dose-Response Profiling : Use a staggered dosing regimen (e.g., 0.1–100 µM) in primary cell lines to identify therapeutic windows and off-target effects.
  • Mechanistic Studies : Employ siRNA knockdown or CRISPR-Cas9 models to confirm target engagement (e.g., Nrf2 pathway modulation) .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Storage Conditions : Lyophilized powder at −20°C under argon to prevent oxidation of methoxy groups.
  • Degradation Pathways : Hydrolysis of the carbamoyl bond under acidic conditions (pH < 4) or photodegradation. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced: How can computational modeling predict pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate bioavailability (%F >50%), blood-brain barrier permeability (logBB <0.3), and CYP450 inhibition (e.g., CYP3A4).
  • Solubility Optimization : Introduce hydrophilic groups (e.g., PEG linkers) to improve aqueous solubility while retaining target affinity .

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